1-(Chlorodifluoromethoxy)-4-fluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern chemical science, with far-reaching implications in pharmaceuticals, agrochemicals, and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond—impart desirable characteristics to organic molecules. tandfonline.com

In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. tandfonline.combenthamscience.com By replacing a hydrogen atom with fluorine at a metabolically vulnerable site, chemists can block oxidative metabolism, thereby prolonging the drug's therapeutic effect. nih.gov Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can optimize a molecule's solubility and ability to permeate cell membranes. nih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is also a critical component in positron emission tomography (PET) imaging, a non-invasive diagnostic tool used to study biochemical processes in vivo. tandfonline.comnih.gov

In materials science, fluorinated aromatic compounds are integral to the development of advanced polymers and liquid crystals. researchgate.net Fluoropolymers often exhibit exceptional thermal stability, chemical resistance, and unique surface properties like hydrophobicity. nbinno.comrsc.org These characteristics make them suitable for high-performance applications, including low-dielectric constant materials for high-speed electronics and specialty coatings. rsc.orgrsc.org The presence of fluorine can significantly lower the dielectric constant of polymers, which is crucial for reducing signal delay and transmission loss in next-generation communication technologies. rsc.org

Contextualization of 1-(Chlorodifluoromethoxy)-4-fluorobenzene within Fluorinated Aryl Ether Chemistry

This compound belongs to the specific subclass of fluorinated aryl ethers. This class of compounds is characterized by an ether linkage (R-O-R') where at least one of the R groups is an aromatic ring and fluorine atoms are present on the aryl ring and/or the alkoxy group. The synthesis of fluorinated aryl ethers often involves nucleophilic aromatic substitution or other cross-coupling methodologies. scilit.com

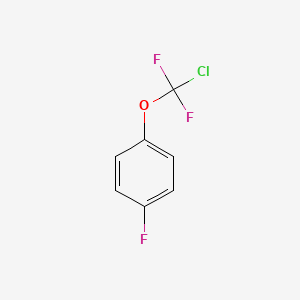

The subject compound features two key fluorinated moieties:

A 4-fluorophenyl group: The fluorine atom on the benzene (B151609) ring acts as a strong electron-withdrawing group via induction, influencing the reactivity of the aromatic ring. This moiety is a common feature in many bioactive molecules.

A chlorodifluoromethoxy group (-OCF₂Cl): This is a specialized fluoroalkoxy group. Unlike the more common trifluoromethoxy (-OCF₃) group, the presence of a chlorine atom offers a potential site for further chemical transformation. The -OCF₂Cl group is strongly electron-withdrawing and can significantly modulate the electronic properties of the benzene ring, making the compound a potentially valuable intermediate in organic synthesis.

The combination of these two groups on a central benzene ring makes this compound a distinct entity. Its properties are a composite of the effects of both the ring-bound fluorine and the halogenated ether group. Research into analogous structures, such as (chlorodifluoromethoxy)benzene (B1600583), highlights that the chlorodifluoromethoxy group modulates lipophilicity and metabolic stability, making it a structural motif of interest in medicinal chemistry and materials science.

Scope and Research Objectives Pertaining to this compound

While extensive, peer-reviewed research focusing exclusively on this compound is limited, its chemical structure suggests several clear research objectives and applications as a chemical intermediate. The primary research interest in this compound lies in its utility as a building block for the synthesis of more complex molecules.

Key Research Objectives:

Intermediate for Agrochemicals and Pharmaceuticals: The compound serves as a precursor for introducing the 4-(chlorodifluoromethoxy)phenyl or related moieties into larger, more complex structures. Synthetic pathways for related compounds, such as 4-(chlorodifluoromethoxy)aniline (B47862) and 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, demonstrate the utility of the chlorodifluoromethoxybenzene core in building molecules with potential biological activity. researchgate.netgoogle.comnih.gov The dual halogenation provides multiple reaction sites for creating diverse chemical libraries for drug discovery and agrochemical development.

Exploration of Reaction Pathways: Research would focus on the selective reactivity of the different halogen atoms. For instance, investigating nucleophilic aromatic substitution (SₙAr) reactions may target the fluorine on the aromatic ring, while other conditions might facilitate reactions involving the chlorine atom on the ether group. Understanding this differential reactivity is crucial for its efficient use in multi-step syntheses.

Synthesis of Advanced Polymers: Fluorinated aryl ethers are precursors to high-performance polymers like poly(aryl ether ketone)s (PEEK) and other polyethers with enhanced thermal stability and low dielectric constants. researchgate.netbit.edu.cn A key research objective would be to incorporate this compound as a monomer in polymerization reactions to synthesize new materials with tailored properties for electronics and aerospace applications.

Physicochemical and Spectroscopic Data:

Gathering comprehensive data on the compound is a fundamental research objective. Below is a table summarizing known and predicted properties for this compound and a related, well-characterized compound, 1-Chloro-4-fluorobenzene, for comparison.

| Property | This compound | 1-Chloro-4-fluorobenzene |

| CAS Number | 100762-17-0 | 352-33-0 |

| Molecular Formula | C₇H₄ClF₃O | C₆H₄ClF |

| Molecular Weight | 212.55 g/mol | 130.55 g/mol chemimpex.com |

| Appearance | Data not widely available | Colorless to light yellow liquid chemimpex.com |

| Boiling Point | Data not widely available | 129-130 °C chemicalbook.com |

| Density | Data not widely available | ~1.23 g/mL at 25 °C chemimpex.comchemicalbook.com |

Note: Data for this compound is sparse in publicly accessible, peer-reviewed literature and is primarily sourced from chemical supplier databases. The data for 1-Chloro-4-fluorobenzene is well-established.

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(difluoro)methoxy]-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-5(9)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKGCGNVFQMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chlorodifluoromethoxy 4 Fluorobenzene and Analogues

Advanced Synthetic Routes to Fluorobenzene (B45895) Derivatives

The construction of fluorobenzene derivatives is a cornerstone of organofluorine chemistry, leveraging a variety of methods to incorporate fluorine into aromatic systems. These routes are critical for creating the necessary precursors for more complex molecules like 1-(chlorodifluoromethoxy)-4-fluorobenzene.

Halogenation of Aromatic Precursors

Electrophilic aromatic halogenation is a fundamental method for preparing aryl halides, which are key intermediates in the synthesis of many pharmaceuticals and agrochemicals. researchgate.netwikipedia.org This type of electrophilic aromatic substitution is a typical reaction for aromatic compounds and serves as a valuable technique for adding substituents to an aromatic system. wikipedia.org For standard benzene (B151609) derivatives that are not highly reactive, the use of a Lewis acid catalyst such as AlCl₃, FeCl₃, or FeBr₃ is generally required to form a highly electrophilic complex that is then attacked by the benzene ring. wikipedia.orgmasterorganicchemistry.com

However, the halogenation of aromatic rings that already contain electron-withdrawing groups presents a significant challenge because these substituents reduce the nucleophilicity of the arene. researchgate.netresearchgate.net Such reactions often necessitate harsh conditions, which can limit the scope and applicability of the method. researchgate.net To overcome these limitations, modern approaches focus on activating known halogenating reagents with additives or developing new, more powerful reagents. researchgate.net Brønsted acid-catalyzed halogenation in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has emerged as an efficient protocol for the halogenation of arenes with electron-withdrawing substituents under milder conditions. researchgate.net

Introduction of the Chlorodifluoromethoxy Moiety

The installation of the chlorodifluoromethoxy (-OCF₂Cl) group onto an aromatic ring is a critical step that defines the final compound. This transformation can be achieved through several distinct chemical pathways.

A prevalent strategy for forming the chlorodifluoromethoxy group involves the nucleophilic substitution of a phenolic intermediate with a suitable chlorodifluoromethyl reagent. In this approach, a precursor such as 4-fluorophenol (B42351) is treated with a base (e.g., potassium carbonate or sodium hydride) to generate a phenoxide anion. This highly nucleophilic species then attacks a source of the "-CF₂Cl" group. This reaction is often conducted in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the substitution process. The direct introduction of the chlorodifluoromethoxy group onto an aromatic ring is a key strategic consideration in the synthesis of these compounds.

Another related method starts with a trichloromethoxy-substituted benzene. Through a selective fluorination reaction using hydrogen fluoride (B91410) (HF), two of the chlorine atoms are replaced by fluorine, yielding the desired chlorodifluoromethoxy group. google.com This process can be performed under pressure and at elevated temperatures. For example, heating trichloromethoxybenzene with HF to 100-110°C at a pressure of 2.5-2.8 MPa has been reported to form the (chlorodifluoromethoxy)benzene (B1600583) structure.

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Reaction Temperature | 20°C to 110°C | Dependent on specific reagents and pressure conditions. |

| Base | Potassium Carbonate, Sodium Hydride | Used to deprotonate phenolic precursors. |

| Solvent | Acetonitrile, DMF | Choice depends on reagent compatibility and reaction step. |

| Pressure | 2.5 - 2.8 MPa | Used in the fluorination of trichloromethoxy precursors with HF. |

While less direct for the initial construction of the -OCF₂Cl group, electrophilic halogenation can be employed on a difluoromethoxy-substituted arene (Ar-OCF₂H) to introduce the final chlorine atom. The difluoromethoxy group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. lookchem.com Therefore, this chlorination step requires forcing conditions or highly reactive chlorinating agents. researchgate.net The development of potent electrophilic halogenation reagents and catalytic systems is crucial for successfully functionalizing such electron-deficient aromatic rings. researchgate.netresearchgate.net

Photochlorination represents a distinct approach where light is used to initiate the chlorination process. This radical-based method can be applied to difluoromethyl aryl ethers (Ar-OCF₂H) to produce the target chlorodifluoromethyl aryl ethers (Ar-OCF₂Cl). The reaction is initiated by the photochemical cleavage of a chlorine source, generating chlorine radicals which then abstract the hydrogen atom from the difluoromethoxy group. The resulting aryl difluoromethyl radical then reacts with another chlorine molecule to form the final product. Visible light photoredox catalysis can also be used to activate N-chloro compounds, such as N-chlorosuccinimide (NCS), for the electrophilic chlorination of arenes. doi.org This method involves the photooxidation of the nitrogen atom to a radical cation, which enhances the electrophilicity of the chlorine atom, enabling it to react with suitable arenes. doi.org

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a vital role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the synthesis of this compound and its analogues, catalysts are employed in several key steps.

For instance, the selective fluorination of trichloromethoxybenzene to chlorodifluoromethoxybenzene can be performed in the presence of a catalyst. One patented method utilizes low-toxicity perfluoro sulfonyl fluorine-class catalysts, such as perfluorobutyl sulfonic acid fluoride. google.com These catalysts are effective at low concentrations (around 0.5% of the starting material's weight) and improve the selectivity of the fluorination reaction with hydrogen fluoride. google.com

In another example, the synthesis of a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, was achieved via a one-pot process suitable for industrial scale-up. researchgate.net This synthesis involves the fluorination of 4-(trichloromethoxy)benzoyl chloride with HF to give 4-(chlorodifluoromethoxy)benzoyl fluoride. This intermediate then undergoes an in situ Friedel-Crafts acylation with chlorobenzene (B131634), a reaction catalyzed by the Lewis acid boron trifluoride (BF₃), to yield the final product. researchgate.net Lewis acids are common catalysts for Friedel-Crafts reactions, activating the acylating agent towards electrophilic aromatic substitution. researchgate.net

| Reaction Step | Catalyst | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Selective Fluorination | Perfluoro sulfonyl fluorine class | Trichloromethoxybenzene, HF | 50-150°C, 0.5-5.0 MPa | Not specified |

| Friedel-Crafts Acylation | BF₃ | 4-(chlorodifluoromethoxy)benzoyl fluoride, Chlorobenzene | -5°C | Excellent |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ineosopen.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly versatile and widely used in the synthesis of complex aromatic compounds. youtube.comyonedalabs.com

For the synthesis of analogues of this compound, a Suzuki-Miyaura reaction could be envisioned. For instance, coupling 1-bromo-4-fluorobenzene (B142099) with a suitable boronic acid or ester containing the chlorodifluoromethoxy moiety could yield the desired scaffold. The efficiency of such reactions often depends on the choice of catalyst, ligand, base, and solvent. youtube.com Palladium nanoparticles supported on materials like COOH-modified graphene have been shown to be effective and recyclable catalysts for the Suzuki-Miyaura coupling of fluorinated aryl bromides with various boronic acids. ugr.es The reactivity of the coupling partners is a key consideration; aryl iodides are typically more reactive than bromides, which are more reactive than chlorides. youtube.com

Recent advances have focused on developing robust catalyst systems, including those using palladium(II) precatalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which are reduced in situ to the active palladium(0) species. yonedalabs.com The choice of base, such as potassium carbonate or cesium fluoride, and the solvent system, often a mixture of an organic solvent and water, are crucial for the catalytic cycle. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluoroarenes

| Component | Example | Role / Purpose | Reference |

| Aryl Halide | 1-Bromo-4-fluorobenzene | Electrophilic partner | ugr.es |

| Boronic Acid | 4-Fluorophenylboronic acid | Nucleophilic partner | ugr.es |

| Catalyst | Pd(PPh₃)₄, Pd nanoparticles | Facilitates C-C bond formation | ugr.esthieme-connect.de |

| Base | K₂CO₃, CsF | Activates the boronic acid | youtube.comthieme-connect.de |

| Solvent | Toluene, Dioxane/Water | Solubilizes reactants and reagents | yonedalabs.comthieme-connect.de |

| Temperature | 50-110 °C | Provides activation energy | thieme-connect.de |

Other Transition Metal Catalysis for Functionalization

Beyond palladium, other transition metals are instrumental in the functionalization of arenes, which could be applied to precursors of this compound. Transition metal-catalyzed reactions have become essential for creating C-C and C-heteroatom bonds in aromatic systems. ineosopen.org These methods are often employed for their high efficiency and functional group tolerance. d-nb.infonih.gov

For example, copper-catalyzed reactions are used for trifluoromethylation, and similar principles could be adapted for the introduction of other fluoroalkyl groups. d-nb.infonih.gov Furthermore, transition metal-catalyzed C-H activation and functionalization represent a powerful strategy for modifying aromatic rings directly, potentially allowing for the late-stage introduction of functional groups onto a pre-formed (chlorodifluoromethoxy)benzene core. researchgate.net The functionalization of gem-difluoroalkenes, which are valuable fluorinated building blocks, often involves transition metal catalysts like copper, palladium, and nickel to form monofluorinated products through processes involving β-fluoride elimination. nih.gov

Palladium catalysis is also central to difluoromethylation reactions using inexpensive sources like chlorodifluoromethane (B1668795) (ClCF₂H). cas.cnnih.gov This involves the formation of a palladium-difluorocarbene intermediate, which can then react with aryl boron compounds or aryl halides. cas.cnnih.gov Such a strategy could potentially be adapted to introduce the -OCF₂Cl group by using a suitable precursor.

Multi-step Synthetic Sequences Towards this compound

Multi-step synthesis provides a strategic approach to constructing complex molecules from simpler, readily available starting materials. scispace.comresearchgate.net For this compound, pathways involving sequential nitration, reduction, and precursor modification are highly relevant.

Synthesis via Nitration and Reduction Pathways

A plausible synthetic route can be extrapolated from methodologies used to prepare structurally similar compounds, such as 4-(chlorodifluoromethoxy)aniline (B47862). google.com This pathway typically involves the introduction of a nitro group onto the aromatic ring, which then serves as a precursor to an amine or can be used to direct further substitutions.

The key steps in such a sequence are:

Nitration : An appropriately substituted benzene derivative, such as chlorodifluoromethoxybenzene, is subjected to nitration using a mixed acid (sulfuric acid and nitric acid). This reaction typically places the nitro group at the para position due to the ortho, para-directing nature of the alkoxy group. google.com

Reduction : The resulting nitro-substituted compound is then reduced to the corresponding aniline (B41778). This reduction can be achieved through various methods, most commonly catalytic hydrogenation using catalysts like Raney nickel under hydrogen pressure. google.com

This aniline derivative can then be a versatile intermediate for further functionalization, including diazotization followed by substitution (e.g., the Balz-Schiemann reaction) to introduce a fluorine atom, if not already present on the starting material. jmu.edu A patent describes a method for preparing 1-nitro-2-ethyl-4-fluorobenzene from m-fluoroacetophenone through a sequence of nitration and reduction steps. google.com

Preparation from Trichloromethoxybenzene Precursors

The chlorodifluoromethoxy group can be synthesized from a trichloromethoxy precursor through selective fluorination. This approach is advantageous as trichloromethyl-substituted aromatics can often be prepared from readily available starting materials like toluenes or benzoic acids.

A patented method for producing 4-(chlorodifluoromethoxy)aniline outlines the following key transformations:

Selective Fluorination : Trichloromethoxybenzene is treated with hydrogen fluoride (HF) in the presence of a catalyst to replace two chlorine atoms with fluorine, yielding chlorodifluoromethoxybenzene. google.com

Subsequent Functionalization : This intermediate is then carried forward through nitration and reduction steps as described previously to obtain the target aniline. google.com

A similar strategy has been employed in the one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. researchgate.net In this process, 4-(trichloromethoxy)benzoyl chloride is first fluorinated with HF to produce 4-(chlorodifluoromethoxy)benzoyl fluoride. This intermediate then undergoes an in-situ Friedel-Crafts reaction with chlorobenzene to yield the final product. researchgate.net This demonstrates the utility of the trichloromethoxy group as a synthetic handle for accessing the chlorodifluoromethoxy moiety.

Table 2: Multi-step Synthesis Pathway for 4-(Chlorodifluoromethoxy)aniline

| Step | Starting Material | Reagents | Product | Purpose | Reference |

| 1 | Trichloromethoxybenzene | Hydrogen Fluoride (HF), Catalyst | Chlorodifluoromethoxybenzene | Formation of -OCF₂Cl group | google.com |

| 2 | Chlorodifluoromethoxybenzene | Mixed Acid (H₂SO₄/HNO₃) | 4-(Chlorodifluoromethoxy)nitrobenzene | Introduction of a nitro group | google.com |

| 3 | 4-(Chlorodifluoromethoxy)nitrobenzene | H₂, Raney Nickel | 4-(Chlorodifluoromethoxy)aniline | Reduction to amine | google.com |

Advanced Spectroscopic and Computational Characterization of 1 Chlorodifluoromethoxy 4 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and Coupling Constant Analysis

Fluorine-19 NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orghuji.ac.il For 1-(chlorodifluoromethoxy)-4-fluorobenzene, two distinct signals are anticipated in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments: the single fluorine atom attached to the aromatic ring and the two equivalent fluorine atoms in the chlorodifluoromethoxy (-OCF₂Cl) group.

The chemical shift of the fluorine atom on the benzene (B151609) ring (Ar-F ) is influenced by the electronic effects of the substituent at the para position, the -OCF₂Cl group. Ether groups are generally electron-donating through resonance, which would be expected to increase the electron density at the para-position, leading to increased shielding. Typical chemical shifts for aryl fluorides (Ar-F) are found in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

The two fluorine atoms in the chlorodifluoromethoxy group (-OF ₂Cl) are chemically equivalent and are expected to appear as a single resonance. The chemical environment, being attached to a carbon that is also bonded to an oxygen and a chlorine atom, will significantly influence their chemical shift. For comparison, the fluorine signal in dichlorodifluoromethane (B179400) (CF₂Cl₂) appears at approximately +8 ppm. The ether linkage (-O-) typically causes a downfield shift. Therefore, the signal for the -OCF₂Cl group is expected in the region characteristic of fluoroethers.

Due to the significant distance (five bonds), spin-spin coupling between the aromatic fluorine and the difluoromethoxy fluorines is not expected to be observed. The primary couplings will be between fluorine and hydrogen nuclei (¹H-¹⁹F coupling).

Ar-F Signal : The fluorine atom on the aromatic ring will couple with the neighboring ortho- and meta-protons. This would likely result in a complex multiplet, often appearing as a triplet of triplets, assuming distinguishable ortho and meta coupling constants.

-OCF₂Cl Signal : The two fluorine atoms in this group are not expected to show significant coupling to the aromatic protons due to the number of intervening bonds, likely appearing as a singlet.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ) Range (ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| Ar-F | +80 to +170 | Triplet of triplets |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of a compound's elemental formula. The theoretical exact mass of the molecular ion of this compound, [C₇H₄ClF₂O]⁺, can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

Table 2: Calculation of Theoretical Exact Mass for [C₇H₄³⁵ClF₂O]⁺

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 4 | 1.007825 | 4.031300 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | | | | 176.991874 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 178.988927 would also be observed with an intensity of approximately one-third of the molecular ion peak.

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, providing valuable structural information. As an aromatic ether, this compound is expected to exhibit several characteristic fragmentation pathways. scribd.comdocsity.comblogspot.com The presence of the stable aromatic ring suggests that the molecular ion peak should be reasonably prominent. whitman.edu

Key fragmentation pathways would likely involve the cleavage of the ether bond (C-O):

Loss of the ·OCF₂Cl radical: Cleavage of the Ar-O bond would result in the formation of a 4-fluorophenyl cation.

[C₇H₄ClF₂O]⁺ → [C₆H₄F]⁺ + ·OCF₂Cl

m/z = 95.02

Loss of a ·Cl radical: The C-Cl bond in the methoxy (B1213986) group is relatively weak and can cleave to form a more stable radical.

[C₇H₄ClF₂O]⁺ → [C₇H₄F₂O]⁺ + ·Cl

m/z = 141.02

Cleavage of the O-CF₂Cl bond: This pathway would lead to the formation of a 4-fluorophenoxy cation.

[C₇H₄ClF₂O]⁺ → [C₆H₄FO]⁺ + ·CF₂Cl

m/z = 111.02

Further fragmentation of the initial ions is also expected. For example, the 4-fluorophenyl cation (m/z = 95) could lose acetylene (B1199291) (C₂H₂) to form an ion at m/z = 69.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 177.0 | Molecular Ion [M]⁺ | [C₇H₄ClF₂O]⁺ |

| 141.0 | [M - Cl]⁺ | [C₇H₄F₂O]⁺ |

| 111.0 | [M - CF₂Cl]⁺ | [C₆H₄FO]⁺ |

Theoretical and Computational Chemistry for Electronic and Geometric Structure

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the geometric and electronic properties of molecules. rsc.orgresearchgate.net

DFT calculations can provide optimized molecular geometries, including bond lengths and angles, as well as insights into the electronic structure. For this compound, the benzene ring is expected to be nearly planar. The geometry of the -OCF₂Cl substituent will be tetrahedral around the carbon atom.

The electronic properties are dictated by the interplay between the electron-donating ether oxygen and the highly electronegative fluorine and chlorine atoms. The ether oxygen donates electron density to the aromatic ring via resonance, while the fluorine and chlorine atoms are strongly electron-withdrawing through induction. This complex electronic environment governs the molecule's reactivity and intermolecular interactions. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can map the electron density distribution and electrostatic potential of the molecule. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. emerginginvestigators.org A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is expected to have significant contributions from the π-system of the aromatic ring and the lone pairs of the ether oxygen. The LUMO is likely to be a π* orbital of the aromatic ring. The substitution pattern will modulate these energy levels:

The electron-donating ether group will raise the energy of the HOMO.

The electron-withdrawing fluorine atom on the ring will lower the energy of both the HOMO and LUMO. acs.orgresearchgate.net

The net effect is a HOMO-LUMO gap that is likely smaller than that of benzene but influenced by the competing electronic effects of the substituents. Computational studies on similar fluorinated aromatic compounds can provide an estimate for this energy gap, which is critical for understanding the molecule's potential applications in materials science and electronics. researchgate.netsemanticscholar.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dichlorodifluoromethane |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and delocalization effects within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, with higher E(2) values indicating stronger interactions. researchgate.net

A hypothetical data table for the most significant donor-acceptor interactions in this compound, as would be generated by an NBO analysis, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | Data not available |

| LP (F-ring) | π* (C-C) | Data not available |

| LP (F-methoxy) | σ* (C-Cl) | Data not available |

| LP (Cl) | σ* (C-F) | Data not available |

| Note: The values in this table are hypothetical as no specific published data for this compound could be located. |

The analysis would also provide details on the hybridization of each atom, offering insights into the geometry and bonding character throughout the molecule.

Mulliken Charge Distribution Assessment

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as calculated through quantum chemical methods. These charges are crucial for understanding a molecule's dipole moment, polarizability, and electronic structure. researchgate.net The distribution of positive and negative charges across the molecule can indicate sites susceptible to electrophilic or nucleophilic attack.

In this compound, the high electronegativity of the fluorine, chlorine, and oxygen atoms would lead to a significant polarization of the electron density. A Mulliken charge analysis would be expected to show substantial negative charges on these atoms. Conversely, the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms on the benzene ring, would likely carry partial positive charges. The carbon atom of the chlorodifluoromethyl group would be particularly electropositive.

A representative data table for the Mulliken atomic charges in this compound, calculated using a method like Density Functional Theory (DFT) with a basis set such as 6-311+G(d,p), is shown below. karazin.uasemanticscholar.org

| Atom | Mulliken Charge (e) |

| C (ring, bonded to O) | Data not available |

| C (ring, bonded to F) | Data not available |

| C (methoxy) | Data not available |

| O | Data not available |

| F (ring) | Data not available |

| F (methoxy) | Data not available |

| Cl | Data not available |

| H (ring) | Data not available |

| Note: The values in this table are hypothetical as no specific published data for this compound could be located. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. rsc.org It is an effective tool for identifying the regions of a molecule that are rich or poor in electrons, which is essential for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the highly electronegative fluorine and oxygen atoms due to their lone pairs of electrons. The area around the chlorine atom would also exhibit negative potential, though the presence of a positive σ-hole along the C-Cl bond axis might also be observed, a feature common in halogenated compounds. researchgate.net The hydrogen atoms of the aromatic ring would likely be associated with regions of positive electrostatic potential. The π-system of the benzene ring would also influence the MEP, contributing to a region of negative potential above and below the plane of the ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as vibrational frequencies (infrared and Raman), and NMR chemical shifts. nih.gov These predicted spectra can aid in the interpretation of experimental results or serve as a predictive tool.

By performing a frequency calculation on the optimized geometry of this compound, one could obtain the theoretical vibrational spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, and they are typically scaled by an empirical factor to improve agreement with experimental data. The calculations would predict characteristic vibrational modes, such as C-F, C-Cl, C-O, and C-H stretching and bending, as well as the vibrations of the aromatic ring.

Similarly, NMR chemical shifts (¹³C and ¹H) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values can be compared to experimentally obtained NMR spectra to confirm the molecular structure.

A comparison table for predicted and experimental spectroscopic data would be structured as follows:

Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| C-H stretch | Data not available | Data not available | Data not available |

| C=C stretch (ring) | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available |

| C-F stretch (ring) | Data not available | Data not available | Data not available |

| C-F stretch (methoxy) | Data not available | Data not available | Data not available |

NMR Chemical Shifts (ppm)

| Nucleus | Calculated Chemical Shift | Experimental Chemical Shift |

|---|---|---|

| ¹³C (ring, C-O) | Data not available | Data not available |

| ¹³C (ring, C-F) | Data not available | Data not available |

| ¹³C (methoxy) | Data not available | Data not available |

| ¹H | Data not available | Data not available |

Note: The values in these tables are hypothetical as no specific published data for this compound could be located.

Molecular Dynamics Simulations in Relevant Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, solvation properties, and interactions of a molecule within a specific environment, such as in a solvent or at an interface.

An MD simulation of this compound could be performed in various solvents (e.g., water, octane) to study its solvation shell structure and transport properties like the diffusion coefficient. Such simulations would require a force field, which defines the potential energy of the system based on the positions of its particles. Standard force fields like AMBER or CHARMM might need to be parameterized specifically for the chlorodifluoromethoxy group to ensure accurate results.

The simulations could reveal preferential orientations of the molecule at interfaces, its conformational flexibility, and how it interacts with other molecules in a mixture. This information would be valuable for understanding its behavior in applications such as materials science or environmental chemistry. However, no published molecular dynamics simulation studies specifically involving this compound have been identified.

Mechanistic Investigations of 1 Chlorodifluoromethoxy 4 Fluorobenzene Reactivity

Electrophilic Aromatic Substitution (EAS) Reactions

EAS reactions involve the substitution of a hydrogen atom on an aromatic ring with an electrophile. chemistrytalk.org The feasibility and outcome of such reactions are heavily influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comchemistrytalk.org

Influence of Chlorodifluoromethoxy and Fluoro Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1-(Chlorodifluoromethoxy)-4-fluorobenzene towards electrophiles is governed by the combined electronic effects of the fluoro and the chlorodifluoromethoxy groups.

Fluoro (-F) Substituent: The fluorine atom exhibits a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density away through the sigma bond. libretexts.org Conversely, its lone pairs can donate electron density into the ring via the mesomeric, or resonance, effect (+M). stackexchange.com For halogens, the inductive effect generally outweighs the resonance effect, resulting in net deactivation of the ring compared to benzene. stackexchange.compressbooks.pub Fluorine is an anomalous case where the deactivation is less pronounced than other halogens due to effective overlap between the carbon 2p and fluorine 2p orbitals, making its +M effect more significant than for chlorine or bromine. stackexchange.comwikipedia.org

Chlorodifluoromethoxy (-OCF₂Cl) Substituent: This group is expected to be a very strong deactivating group. While the oxygen atom possesses lone pairs capable of a +M effect, the intense electron-withdrawing inductive effects of the two fluorine atoms and one chlorine atom on the adjacent carbon atom will overwhelmingly dominate. This powerful -I effect significantly reduces the electron density of the aromatic ring, making it highly resistant to attack by electrophiles.

The cumulative effect of a deactivating -F group and a strongly deactivating -OCF₂Cl group renders the aromatic ring of this compound significantly less nucleophilic and therefore substantially deactivated towards electrophilic aromatic substitution. libretexts.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity |

| -F | Strong | Moderate | Weakly Deactivating |

| -OCF₂Cl | Very Strong | Weak | Strongly Deactivating |

| Combined | Very Strong | - | Very Strongly Deactivating |

Regioselectivity and Substituent Directing Effects in EAS

Regioselectivity in EAS refers to the position at which the electrophile substitutes on the benzene ring. chemistrytalk.org This is determined by the directing effects of the existing substituents, which influence the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. rsc.orgyoutube.com

Fluoro (-F) Group: Despite being a deactivating group, the +M effect of fluorine directs incoming electrophiles to the ortho and para positions. pressbooks.pub This is because resonance donation can effectively stabilize the positive charge of the arenium ion when the attack occurs at these positions. libretexts.org In this compound, the para position relative to the fluorine is already occupied by the -OCF₂Cl group. Therefore, the fluoro group directs electrophiles to the C2 and C6 positions.

Chlorodifluoromethoxy (-OCF₂Cl) Group: Groups that are strongly deactivating via the inductive effect and lack a significant resonance-donating capability are typically meta-directors. chemistrytalk.orgyoutube.com This is because attack at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group, which would be highly destabilizing. youtube.com Therefore, the -OCF₂Cl group at C1 is expected to direct incoming electrophiles to the C3 and C5 positions.

The molecule thus presents a scenario of conflicting directing effects. However, the positions ortho to the fluorine (C2, C6) are also meta to the strongly deactivating -OCF₂Cl group. The positions meta to the fluorine (C3, C5) are also ortho to the -OCF₂Cl group. Given the powerful deactivating nature of the -OCF₂Cl group, attack at the positions ortho to it (C3, C5) would be highly disfavored. Therefore, it is anticipated that if an EAS reaction were to occur, it would be directed to the C2 and C6 positions, which are ortho to the weakly deactivating, o,p-directing fluoro group and meta to the strongly deactivating chlorodifluoromethoxy group.

| Position of Attack | Influence of -F Group (at C4) | Influence of -OCF₂Cl Group (at C1) | Predicted Outcome |

| C2, C6 | ortho (Directing) | meta (Less Deactivated) | Most Likely Product (if reaction occurs) |

| C3, C5 | meta (Non-directing) | ortho (Strongly Deactivated) | Highly Unlikely |

Comparative Kinetic Studies with Related Fluorinated Benzenes

Direct kinetic data for this compound is not widely available. However, its reactivity can be estimated by comparing it with related compounds. Halobenzenes are known to react slower than benzene in EAS reactions. stackexchange.com Fluorobenzene (B45895), for instance, undergoes nitration at a rate roughly one-tenth that of benzene. stackexchange.com The introduction of a second, much stronger deactivating group like -OCF₂Cl would be expected to decrease the reaction rate by several more orders of magnitude.

The table below provides a qualitative comparison of relative reaction rates for nitration, a typical EAS reaction. The rate for this compound is a theoretical estimation based on substituent effects.

| Compound | Substituent(s) | Relative Rate of Nitration (Benzene = 1) |

| Benzene | -H | 1 |

| Fluorobenzene | -F | ~0.11 - 0.15 stackexchange.com |

| 1,4-Difluorobenzene | -F, -F | < 0.1 |

| This compound | -OCF₂Cl, -F | <<< 0.1 (Estimated) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-poor can undergo nucleophilic substitution, a process where a nucleophile displaces a leaving group. wikipedia.org This reactivity is the opposite of EAS. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. csbsju.edupressbooks.pub

Exploration of SNAr Mechanisms and Transition State Energetics

The compound this compound is well-suited for SNAr reactions. Both the -F and -OCF₂Cl groups are strongly electron-withdrawing, making the aromatic ring electrophilic. The generally accepted mechanism for SNAr is a two-step addition-elimination process. pressbooks.pub

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The aromaticity of the ring is temporarily broken in this step.

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

The formation of the Meisenheimer complex is typically the slow, rate-determining step. stackexchange.comstackexchange.com The transition state leading to this intermediate is high in energy because it involves the disruption of aromaticity. masterorganicchemistry.com The stability of the Meisenheimer complex itself is enhanced by electron-withdrawing groups at the ortho and para positions relative to the site of attack, as they help to delocalize the negative charge. pressbooks.pub In this compound, the -OCF₂Cl group is para to the -F leaving group, providing significant stabilization for the Meisenheimer complex formed upon nucleophilic attack at C4. Some studies suggest that certain SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate, depending on the specific reactants and conditions. rsc.orgresearchgate.netnih.gov

Relative Reactivity of Halogen Leaving Groups in SNAr Processes

In SNAr reactions, the typical reactivity order for halogen leaving groups is the reverse of that seen in SN1 and SN2 reactions. stackexchange.com

Typical SNAr Leaving Group Reactivity: F > Cl > Br > I wikipedia.orgnih.gov

This inverted order is a direct consequence of the reaction mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This effect on the first step is more significant than the C-F bond strength in the second, faster step. stackexchange.comstackexchange.com

Therefore, in this compound, the fluorine atom at the C4 position is an excellent leaving group for an SNAr reaction. It is significantly more reactive than a chlorine or bromine atom would be at the same position.

The following table illustrates the expected relative reactivity for a hypothetical SNAr reaction on a model compound, highlighting the superior ability of fluorine to act as a leaving group in this context.

| Model Compound (X = Leaving Group) | Electronegativity of X | Effect on C-X Bond Polarity | Expected Relative Rate of SNAr |

| 1-(Chlorodifluoromethoxy)-4-iodobenzene | 2.66 | Lowest | Lowest |

| 1-(Chlorodifluoromethoxy)-4-bromobenzene | 2.96 | Low | Low |

| 1-(Chlorodifluoromethoxy)-4-chlorobenzene (B131634) | 3.16 | Moderate | Moderate |

| 1-(Chlorodifluoromethoxy)-4-fluorobenzene | 3.98 | Highest | Highest |

Single Electron Transfer (SET) and Radical Anion Pathways (SRN1)

Nucleophilic aromatic substitution on unactivated aryl halides, such as this compound, can proceed through a single electron transfer (SET) mechanism, also known as the SRN1 (substitution, radical-nucleophilic, unimolecular) pathway. This multi-step process is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion.

The general mechanism for an SRN1 reaction can be outlined as follows:

Initiation: An electron donor transfers an electron to the aryl halide, forming a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion.

The aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain reaction.

Termination: The chain reaction can be terminated by various processes, such as the aryl radical abstracting a hydrogen atom.

For this compound, the SRN1 pathway could be initiated by photostimulation, electrochemical means, or the use of solvated electrons. The cleavage of the C-Cl bond in the chlorodifluoromethoxy group or the C-F bond on the aromatic ring could potentially occur, although the C-Cl bond is generally more susceptible to cleavage in such radical anion intermediates. The reaction would likely involve nucleophiles such as enolates, amides, or thiolates.

While specific studies on this compound are not prevalent, the principles of the SRN1 reaction on unactivated aryl halides and ethers provide a strong basis for predicting its behavior. wikipedia.orgwikipedia.orgrsc.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the aromatic ring or the chlorodifluoromethoxy substituent, depending on the reaction conditions.

Catalytic Hydrogenation and Hydrodefluorination Pathways

Catalytic hydrogenation of this compound can lead to several products depending on the catalyst and reaction conditions. Hydrogenation can result in the reduction of the aromatic ring, hydrodefluorination (cleavage of a C-F bond), or hydrodechlorination (cleavage of a C-Cl bond).

Hydrogenation of the Aromatic Ring: Using catalysts like rhodium or ruthenium, the benzene ring can be hydrogenated to a cyclohexane (B81311) ring.

Hydrodefluorination: The C-F bond on the aromatic ring can be cleaved, though this is generally challenging due to the high bond strength. Specialized catalysts, often containing rhodium or palladium, are required. arkat-usa.org

Hydrodechlorination: The C-Cl bond in the chlorodifluoromethoxy group is more readily cleaved than the C-F bonds. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation.

The selectivity of the hydrogenation process can be controlled by the choice of catalyst, solvent, and reaction conditions. For instance, in the presence of a base, hydrodehalogenation is often favored. The optimization of these parameters is crucial to achieve the desired product. mdpi.com

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Halogenated Aromatic Compounds

| Catalyst | Substrate Type | Typical Conditions | Primary Transformation |

| Pd/C | Aryl Chloride | H2 (1 atm), Room Temp, Base | Hydrodechlorination |

| Rh/Al2O3 | Aryl Fluoride (B91410) | H2 (1 atm), Room Temp, Aqueous | Hydrodefluorination & Ring Hydrogenation |

| Wilkinson's Catalyst | Alkene | H2 (1 atm), Room Temp, Organic Solvent | Selective Alkene Hydrogenation |

Electrochemical Reduction Studies

Electrochemical reduction offers a controlled method for the reductive cleavage of carbon-halogen bonds. For this compound, electrochemical reduction would likely proceed via the formation of a radical anion. The reduction potential will be influenced by the nature of the halogen and the electronic environment of the molecule.

Based on studies of similar fluorinated aromatic compounds, the C-Cl bond in the chlorodifluoromethoxy group is expected to be reduced at a less negative potential than the C-F bonds. The electrochemical reduction could lead to the formation of a difluoromethoxy-substituted fluorobenzene radical, which could then be further reduced or participate in other reactions. The precise outcome would depend on the electrode material, solvent, and the presence of proton donors.

Cross-Coupling Reactions Involving this compound Scaffolds

The carbon-halogen bonds in this compound serve as handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysts are widely used for cross-coupling reactions of aryl halides. Both the C-Cl and C-F bonds in this compound could potentially participate in these reactions, although the C-Cl bond is generally more reactive.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. It is a versatile method for forming biaryl structures. The C-Cl bond of the chlorodifluoromethoxy group would be the more likely site for coupling with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. Similar to the Suzuki-Miyaura coupling, the C-Cl bond would be the more reactive site for this transformation.

The reactivity of the C-F bond on the aromatic ring in palladium-catalyzed cross-coupling is lower but can be achieved with specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Ar-Cl | R-B(OH)2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O |

| Heck | Ar-Br | Alkene | Pd(OAc)2 | PPh3 | Et3N | DMF |

Other Transition Metal-Mediated Coupling Methodologies

Besides palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions of aryl halides.

Nickel-Catalyzed Coupling: Nickel catalysts are often more reactive and cost-effective than palladium catalysts for the activation of C-Cl and C-F bonds. For example, in a Kumada coupling, a Grignard reagent is coupled with an organic halide. Nickel catalysts with specific ligands can facilitate the coupling at the C-Cl bond of the chlorodifluoromethoxy group. wikipedia.orgnih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Sonogashira coupling of aryl halides with terminal alkynes, are also well-established. The C-Cl bond would be the more probable site of reaction for this compound in such a transformation. wikipedia.orgorganic-chemistry.org

These alternative methodologies provide a broader scope for the functionalization of the this compound scaffold.

Table 3: Examples of Other Transition Metal-Mediated Cross-Coupling Reactions

| Reaction | Catalyst | Aryl Halide | Coupling Partner | Typical Conditions |

| Kumada Coupling | NiCl2(dppp) | Ar-Cl | R-MgBr | THF, reflux |

| Sonogashira Coupling | CuI, Pd(PPh3)4 | Ar-I/Br | Terminal Alkyne | Amine base, Room Temp |

Structure Reactivity Relationships and Electronic Effects in 1 Chlorodifluoromethoxy 4 Fluorobenzene Systems

Inductive and Resonance Effects of the Chlorodifluoromethoxy Group on Aromatic Systems

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect. stackexchange.com The inductive effect (-I) is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between atoms. libretexts.org The resonance effect (or mesomeric effect, +/-R) involves the delocalization of π-electrons between the substituent and the aromatic ring. youtube.com

The chlorodifluoromethoxy (-OCF₂Cl) group is a potent electron-withdrawing group, primarily due to the strong inductive effect of the halogen atoms. Fluorine is the most electronegative element, and chlorine is also highly electronegative. stackexchange.com These atoms pull electron density away from the methoxy (B1213986) carbon, which in turn withdraws electron density from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond framework. This deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.orglibretexts.org

While alkoxy groups (-OR) are typically considered resonance electron-donating groups (+R) due to the lone pairs on the oxygen atom, the situation is more complex in fluorinated systems. The potent inductive pull of the fluorine and chlorine atoms on the methoxy carbon diminishes the ability of the oxygen lone pairs to delocalize into the aromatic π-system. libretexts.org Quantitative analysis of these effects can be achieved using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. utexas.eduwikipedia.orgviu.ca While specific data for the -OCF₂Cl group is scarce, data for analogous fluorinated alkoxy groups demonstrate this trend. For instance, the trifluoromethoxy (-OCF₃) group has a positive resonance constant (σR = +0.19), indicating it is electron-withdrawing by resonance, a stark contrast to the simple methoxy (-OCH₃) group (σR = -0.42), which is strongly donating. researchgate.net This suggests the -OCF₂Cl group also behaves as an electron-withdrawing substituent through both inductive and resonance effects, making the aromatic ring significantly electron-deficient.

Table 1: Comparison of Hammett Substituent Constants for Methoxy and Fluorinated Methoxy Groups

| Substituent Group | Inductive Effect Constant (σI) | Resonance Effect Constant (σR) | Overall Para Constant (σp) |

|---|---|---|---|

| -OCH₃ (Methoxy) | +0.29 | -0.42 | -0.13 |

| -OCF₃ (Trifluoromethoxy) | +0.41 | +0.19 | +0.60 |

| -OCHF₂ (Difluoromethoxy) | +0.38 | -0.01 | +0.37 |

Note: Data for -OCF₂Cl is not widely available; analogous groups are presented for comparison. Values are compiled from various sources and may show slight variations.

Steric Hindrance and its Impact on Reactivity and Selectivity

Steric hindrance refers to the influence of the spatial arrangement of atoms or groups on a molecule's reactivity. Bulky substituents can physically obstruct the approach of a reagent to a particular reaction site. In electrophilic aromatic substitution, the size of a substituent can significantly affect the regioselectivity, particularly the ratio of ortho to para products. youtube.comlivejournal.com

The chlorodifluoromethoxy group is moderately bulky. While not as large as a tert-butyl group, it is considerably larger than a simple methoxy or fluoro group. This steric bulk hinders electrophilic attack at the ortho positions (the carbons adjacent to the substituent). libretexts.org Consequently, for an activated ring, substitution would preferentially occur at the less hindered para position. youtube.com

In the specific case of 1-(chlorodifluoromethoxy)-4-fluorobenzene, the para position relative to the -OCF₂Cl group is already occupied by a fluorine atom. Therefore, any further electrophilic substitution must occur at one of the two equivalent ortho positions. The steric hindrance from the -OCF₂Cl group will decrease the rate of this reaction compared to a smaller substituent. The size of the incoming electrophile will also be a critical factor; larger electrophiles will experience greater steric repulsion, leading to a slower reaction rate. libretexts.org

Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Aromatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govresearchgate.net These models are built on the principle that the structure of a molecule dictates its properties and are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. nih.govut.ee

For fluorinated aromatic compounds, QSAR models often rely on a set of molecular descriptors that quantify specific aspects of the molecular structure. researchgate.net These descriptors can be broadly categorized:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The high electronegativity of fluorine makes these descriptors particularly important.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The most common is LogP (the logarithm of the octanol-water partition coefficient), which measures the lipophilicity of a compound. The replacement of hydrogen with fluorine generally increases lipophilicity.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

In the context of this compound, a QSAR model could be used to predict its potential biological activity by calculating these descriptors and inputting them into a previously established equation for a similar class of compounds. researchgate.netnih.gov The strong electron-withdrawing nature and specific steric profile of the -OCF₂Cl group would be captured by these descriptors, allowing for a quantitative prediction of its behavior.

Table 2: Common Descriptor Classes in QSAR and Their Relevance to Fluorinated Aromatics

| Descriptor Class | Example Descriptors | Relevance to Fluorinated Compounds |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Captures the strong inductive effects of fluorine atoms. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describes the size and shape impact of fluorine-containing groups. |

| Hydrophobic | LogP, LogD | Quantifies the increased lipophilicity often conferred by fluorination. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and branching. |

Conformational Analysis and its Role in Chemical Behavior

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the key rotatable bond is the one connecting the aromatic ring to the methoxy oxygen (Ar-O). The preferred conformation, or the rotational barrier between conformations, can significantly influence the molecule's dipole moment, steric environment, and interaction with other molecules or biological targets. d-nb.infonih.govyoutube.com

While simple methoxy groups in compounds like anisole (B1667542) tend to prefer a planar conformation where the methyl group lies in the plane of the benzene ring, highly fluorinated analogues behave differently. Computational and experimental studies on trifluoromethoxybenzene have shown that the preferred conformation is one where the O-CF₃ bond is perpendicular to the plane of the aromatic ring. This is attributed to a combination of steric and electronic factors, including hyperconjugation and dipole minimization.

Applications of 1 Chlorodifluoromethoxy 4 Fluorobenzene As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The chlorodifluoromethoxy aryl moiety is a key structural unit that can be incorporated into larger, more complex molecules. While direct, multi-step syntheses starting from 1-(Chlorodifluoromethoxy)-4-fluorobenzene are specific to proprietary industrial processes, the utility of this chemical family is well-demonstrated in the construction of elaborate organic compounds.

A notable example is the synthesis of benzophenone (B1666685) derivatives, which are important substructures in many chemical products. A one-pot, highly selective synthesis method has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. researchgate.net This process involves the fluorination of 4-(trichloromethoxy)benzoyl chloride with hydrogen fluoride (B91410) (HF) to create the 4-(chlorodifluoromethoxy)benzoyl fluoride intermediate. This intermediate then undergoes an in situ Friedel–Crafts reaction with chlorobenzene (B131634), catalyzed by boron trifluoride (BF₃), to yield the final complex benzophenone product in high yield. researchgate.net This synthesis showcases how the chlorodifluoromethoxy-phenyl unit can act as a foundational component for building larger, multi-ring systems.

The following table outlines the key steps in this illustrative synthesis.

| Step | Reactants | Reagents/Catalysts | Conditions | Product |

| 1. Fluorination | 4-(Trichloromethoxy)benzoyl chloride | Hydrogen Fluoride (HF) | -20°C | 4-(Chlorodifluoromethoxy)benzoyl fluoride |

| 2. Friedel-Crafts Acylation | 4-(Chlorodifluoromethoxy)benzoyl fluoride, Chlorobenzene | Boron Trifluoride (BF₃) | -5°C | 4-chloro-4′-(chlorodifluoromethoxy)benzophenone |

| This table summarizes the one-pot synthesis of a complex benzophenone derivative, illustrating the integration of the chlorodifluoromethoxy-phenyl moiety. researchgate.net |

Development of Fluorinated Building Blocks for Specialized Chemical Synthesis

In modern organic synthesis, particularly for life sciences and materials science, the use of fluorinated building blocks is a dominant strategy. jmu.edu These synthons are pre-functionalized molecules that can be readily incorporated into a target structure, allowing for the efficient and predictable introduction of fluorine or fluorine-containing groups. Compounds like this compound are precursors to such building blocks.

The synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, for instance, proceeds through the in situ formation of 4-(chlorodifluoromethoxy)benzoyl fluoride. researchgate.net This reactive acyl fluoride is itself a specialized fluorinated building block, designed for the specific purpose of the subsequent Friedel-Crafts acylation. By functionalizing the parent chlorodifluoromethoxy benzene (B151609) derivative, new reactive sites are created, transforming the relatively inert starting material into a versatile synthon ready for coupling with other molecules.

This building block approach is crucial for creating diverse chemical libraries. For example, in the development of new biphenyl (B1667301) compounds, which are common in pharmaceuticals and liquid crystals, fluorinated phenylboronic acids are coupled with other aromatic halides via methods like the Suzuki–Miyaura coupling. nih.gov A compound such as this compound could be chemically modified—for instance, through lithiation and reaction with a borate (B1201080) ester—to form a boronic acid derivative. This new fluorinated building block could then be used in palladium-catalyzed cross-coupling reactions to generate a wide array of novel fluorinated biphenyls.

Utilization in Green Chemistry Methodologies (e.g., Ionic Liquids as Reaction Media)

Green chemistry aims to reduce the environmental impact of chemical processes, with a significant focus on replacing volatile organic solvents (VOCs). Ionic liquids (ILs) have emerged as promising green alternatives due to their negligible vapor pressure, high thermal stability, and tunable solvency. chemistryviews.org These properties make them suitable media for a wide range of chemical reactions, including those involving aromatic compounds. chemistryviews.orgresearchgate.net

The interaction between aromatic solutes and ionic liquids is complex, with the IL's anion structure playing a primary role in modifying interaction strength. chemistryviews.org For reactions involving aromatic compounds, such as the Friedel-Crafts acylation used to synthesize benzophenone derivatives researchgate.net, an ionic liquid could serve as a non-volatile reaction medium. This would facilitate product separation and catalyst recycling, aligning with green chemistry principles. Research has shown that ILs can enhance the efficiency of various processes, from Diels-Alder reactions to oxidations, sometimes leading to novel chemical reactivity. researchgate.netnih.gov

While the use of ionic liquids is well-established for many types of organic reactions, specific examples detailing the synthesis of molecules from this compound in an ionic liquid medium are not widely reported in publicly available literature. However, the principles of green chemistry strongly support the investigation of ILs as replacement solvents for traditional VOCs in the synthesis and functionalization of this and related fluorinated aromatic compounds.

Precursor to Specialty Chemicals and Advanced Materials (e.g., Liquid Crystals)

The unique electronic properties conferred by fluorine make fluorinated aromatic compounds essential precursors for advanced materials, particularly liquid crystals (LCs) used in display technologies. beilstein-journals.orgbeilstein-journals.org The incorporation of fluorine atoms into the molecular structure of an LC can induce or enhance polarity and influence key physical characteristics such as dielectric anisotropy, viscosity, and mesophase behavior (the temperature range over which LC properties are observed). beilstein-journals.orgbeilstein-journals.orgrsc.org

Compounds like this compound possess the rigid aromatic core that is characteristic of calamitic (rod-like) liquid crystals. This core can be functionalized and elongated with other chemical groups to produce the final mesogenic molecule. The presence of both the chlorodifluoromethoxy group and the fluorine atom directly on the benzene ring significantly impacts the molecule's dipole moment and intermolecular interactions, which are critical for the formation of liquid crystal phases.

Research on fluorosubstituted chiral liquid crystals demonstrates the profound effect of fluorine placement on the material's properties. The introduction of lateral fluorine atoms can significantly reduce melting and clearing points, making room-temperature applications more accessible. rsc.org

The following table, based on data for related fluorinated biphenyl systems, illustrates how fluoro-substituents influence liquid crystal transition temperatures.

| Alkoxy Group | Parent Compound Clearing Point (°C) | 2'-Fluoro Substituted Clearing Point (°C) | 2,3-Difluoro Substituted Clearing Point (°C) |

| Methoxy (B1213986) | 141.0 | 64.0 | 42.0 |

| Ethoxy | 136.0 | 79.5 | 54.0 |

| Propoxy | 121.5 | 73.0 | 51.5 |

| Butoxy | 116.0 | 77.5 | 57.0 |

| This table shows the effect of fluorine substitution on the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) of biphenyl-based liquid crystals, demonstrating the significant impact of fluorination on material properties. rsc.org |

The synthesis of modern liquid crystals often involves the coupling of various fluorinated building blocks. beilstein-journals.orgbeilstein-journals.org The structural motifs present in this compound make it an ideal candidate as a starting material or intermediate for the synthesis of new, high-performance liquid crystal materials designed for advanced display technologies.

Future Research Directions and Unexplored Avenues for 1 Chlorodifluoromethoxy 4 Fluorobenzene

Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic approaches to analogous chlorodifluoromethoxy-arenes often rely on the reaction of phenols with chlorodifluoromethane (B1668795) (HCFC-22) under basic conditions or the selective fluorination of trichloromethoxy precursors. google.comgoogle.com These methods can suffer from drawbacks such as the use of ozone-depleting reagents, moderate yields, or harsh reaction conditions. Future research should target the development of greener, more efficient, and scalable synthetic routes.

Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed cross-coupling reactions to construct the C-O bond between a 4-fluorophenoxide and a suitable chlorodifluoromethyl source. This could offer higher selectivity and milder reaction conditions.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Alternative Fluorinating Reagents: Exploring the use of modern, safer electrophilic or nucleophilic chlorodifluoromethylating agents that avoid the use of gaseous HCFC-22.

The table below compares a conventional approach with a proposed novel synthetic strategy.

| Feature | Conventional Method (Hypothetical) | Proposed Novel Method (Future Direction) |

| Reagents | 4-Fluorophenol (B42351), NaOH, HCFC-22 (gas) | 4-Fluorophenol, Novel Chlorodifluoromethylating Agent (e.g., electrophilic salt) |

| Catalyst | None (Base-mediated) | Transition-Metal Catalyst (e.g., Cu or Pd-based) |

| Process Type | Batch Processing | Continuous Flow Synthesis |

| Key Advantages | Utilizes bulk reagents | Improved safety, higher selectivity, enhanced scalability, milder conditions |

| Research Goal | Achieve moderate yield | Achieve >90% yield with high purity and reduced environmental impact |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 1-(Chlorodifluoromethoxy)-4-fluorobenzene is crucial for process optimization and the prediction of new chemical transformations. Modern analytical and computational techniques offer powerful tools to probe these mechanisms at a molecular level.

Future mechanistic investigations should focus on:

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the influence of substituents on reaction kinetics for both its synthesis and subsequent reactions.

In-Situ Spectroscopy: Using techniques like ReactIR (FTIR) or process NMR to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data under various conditions.

Isotopic Labeling Studies: Synthesizing isotopically labeled (e.g., ¹³C or ²H) versions of the compound or its precursors to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. Such studies are critical for distinguishing between different potential mechanisms, such as radical versus ionic pathways. mdpi.comresearchgate.net

| Technique | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What is the lowest energy pathway for the formation of the C-O bond? | A detailed map of the reaction coordinate, identifying key intermediates and transition states. |

| In-Situ FT-IR Spectroscopy | Can we observe the formation and consumption of intermediates during the reaction? | Real-time kinetic profiles and structural information on transient species. |

| Deuterium Labeling | Does a specific C-H bond break in the rate-determining step of a subsequent reaction? | Confirmation or refutation of mechanisms involving C-H activation via the kinetic isotope effect. |

Exploration of New Reactivity Profiles and Transformations

The reactivity of this compound is largely unexplored. The molecule contains several reactive sites: the aromatic ring, which is activated towards certain transformations, the C-F bond, and the chlorodifluoromethoxy group itself. Future research should aim to systematically explore the reactivity at each of these sites.

Promising avenues for investigation include:

C-H Functionalization: Investigating regioselective C-H activation at the positions ortho to the existing substituents using transition-metal catalysis to introduce new functional groups directly onto the aromatic ring.

Transformations of the -OCF₂Cl Group: Exploring reactions that modify the chlorodifluoromethoxy moiety. For example, reductive dechlorination to yield a difluoromethoxy group (-OCF₂H) or substitution of the chlorine atom could generate novel building blocks.

Nucleophilic Aromatic Substitution (SₙAr): Probing the reactivity of the C-F bond towards strong nucleophiles, which could be activated by the electron-withdrawing nature of the -OCF₂Cl group.